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Compound Name:
(2-(Cyclobutylmethoxy)-5-

fluorophenyl)methanamine

Cat. No.: B12074667

Get Quote

Executive Summary & Structural Context
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a specialized pharmacophore often

utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structure combines

three distinct electronic domains:

The Primary Amine Handle: A reactive site for amide coupling or reductive amination.

The Fluorinated Core: A 5-fluoro substitution provides metabolic stability (blocking para-

oxidation relative to the ether) and modulates lipophilicity.

The Cyclobutyl Ether: A steric bulk element that often occupies hydrophobic pockets in

protein targets.

Characterizing this molecule requires distinguishing it from its regioisomers (e.g., 3-fluoro or 4-

fluoro analogues), which is best achieved through

F-NMR coupling analysis and HRMS fragmentation patterns.
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Mass Spectrometry (HRMS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode.

Theoretical Data
Parameter Value

Monoisotopic Mass 209.1216 Da

[M+H]⁺ Ion 210.1289 m/z

[M+Na]⁺ Ion 232.1108 m/z

Nitrogen Rule
Odd mass (M+H is even) indicates odd number

of nitrogens (1N).[1]

Diagnostic Fragmentation Pathway (ESI-MS/MS)
Unlike simple benzylamines, the cyclobutyl ether introduces a specific fragmentation channel.

Primary Loss (Ammonia): The most abundant metastable ion arises from the loss of NH₃ (

).

Observation: Peak at 193.1 m/z.

Mechanism:[2][3] Homolytic cleavage of the benzylic C-N bond.

Secondary Loss (Cyclobutyl): Cleavage of the ether linkage.

Observation: Appearance of the fluorophenol carbocation species.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(preferred for amine proton visibility) or CDCl

.[4][5] Reference: TMS (

0.00 ppm).
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A. H NMR: The Assignment Logic
The 5-fluoro substituent creates a complex splitting pattern on the aromatic ring due to

H-

F spin-spin coupling.
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Position Type (ppm) Multiplicity Coupling
(Hz)

Assignment
Logic

Ar-H6 Aromatic 7.15 – 7.25 dd ,

Ortho to CH

NH

. Appears as

a doublet of

doublets due

to meta-

coupling with

Fluorine.

Ar-H4 Aromatic 6.95 – 7.05 td / m ,

Ortho to F,

Para to CH

NH

. Strong

coupling to F

causes

significant

splitting.

Ar-H3 Aromatic 6.85 – 6.95 dd ,

Ortho to F,

Ortho to

Ether.

Shielded by

the alkoxy

group

(electron

donor).

O-CH Ether 3.90 – 4.00 d Doublet due

to coupling

with the

single

cyclobutyl
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methine

proton.

N-CH Benzylic 3.70 – 3.80 s (br) -

Singlet.

Broadens if

NH

exchange is

rapid.

NH Amine 1.5 – 2.0 br s -

Highly

variable

based on

concentration

and water

content.

Cyc-CH Methine 2.60 – 2.75 m -

Multiplet

controlling

the O-CH

doublet.

Cyc-CH Alicyclic 1.70 – 2.10 m -

Complex

multiplets

characteristic

of cyclobutyl

ring

puckering.

B. C NMR: Carbon-Fluorine Coupling
The

C spectrum is the definitive confirmation of the fluorine regiochemistry. The fluorine atom splits
the carbon signals into doublets with characteristic coupling constants (

).

C-5 (C-F ipso):
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ppm (d,

Hz). Distinctive large splitting.

C-4/C-6 (Ortho):

ppm (d,

Hz).

C-1/C-3 (Meta):

ppm (d,

Hz).

C-2 (Para):

ppm (d,

Hz). Often looks like a singlet due to small coupling.

C. F NMR
Shift:

to -125 ppm.

Pattern: Multiplet (quartet-like) due to coupling with H-4, H-6, and H-3.

Infrared (IR) Spectroscopy
Mode: ATR-FTIR (Solid/Oil).

3350 – 3280 cm⁻¹: N-H stretching (Primary amine doublet often visible).

2980 – 2850 cm⁻¹: C-H stretching (Aliphatic cyclobutyl and benzylic).

1240 – 1200 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

1150 – 1100 cm⁻¹: C-F stretching (Strong, diagnostic band).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12074667?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Validation Workflow (Logic Map)
The following diagram illustrates the decision tree for confirming the structure and ruling out

common impurities (such as the defluorinated analog or the regioisomer).

Crude Sample
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Step 1: HRMS (ESI+)
Target: 210.1289 m/z

Mass Mismatch
(Check Synthesis)

No [M+H]+

Step 2: 1H NMR (Aromatic Region)
Look for 3 distinct Ar-H signals

Mass Confirmed

Analyze Splitting Patterns
Is there large J(H-F) coupling?

Step 3: 13C NMR (C-F Coupling)
Identify C-5 Doublet (J ~235 Hz)

Coupling Observed

Isomer Alert:
4-Fluoro analog shows

symmetric splitting

Symmetric Pattern

Coupling Absent

VALIDATED STRUCTURE
Ready for Biological Assay

C-5 Doublet Confirmed

Click to download full resolution via product page
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Caption: Validation logic flow ensuring differentiation from non-fluorinated impurities and

regioisomers via sequential MS and NMR checkpoints.

Experimental Protocol: Sample Preparation for
Spectroscopy
To ensure high-fidelity data, the following preparation protocol is recommended. The amine

group can absorb atmospheric CO₂ to form carbamates, which complicates spectra.

Free Base Liberation:

Dissolve 20 mg of the hydrochloride salt in 1 mL of saturated NaHCO₃.

Extract with 0.7 mL CDCl₃ (deuterochloroform) directly in a vial.

Separate the organic layer and dry over anhydrous K₂CO₃ (avoid MgSO₄ as it can trap

amines).

Filter directly into the NMR tube.

Solvent Choice:

CDCl₃: Best for resolution of the cyclobutyl puckering couplings.

DMSO-

: Use if the NH₂ protons need to be quantified (they appear as a sharp peak rather than a
broad lump).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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